

A Comparative Guide to the Synthetic Routes of 1-Amino-2,6-dimethylpiperidine

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Compound of Interest

Compound Name: 1-Amino-2,6-dimethylpiperidine

Cat. No.: B1295051

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Introduction

1-Amino-2,6-dimethylpiperidine, a substituted hydrazine, is a valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals. The presence of the N-amino group and the stereochemistry of the dimethylated piperidine ring offer unique opportunities for the synthesis of complex molecules with diverse biological activities. This guide provides a comparative analysis of the primary synthetic routes to **1-Amino-2,6-dimethylpiperidine**, offering insights into the underlying chemical principles, experimental considerations, and relative merits of each approach. This document is intended to serve as a practical resource for researchers engaged in the synthesis and application of this versatile intermediate.

Physicochemical Properties and Spectroscopic Data

Before delving into the synthetic methodologies, a summary of the key physicochemical and spectroscopic data for **1-Amino-2,6-dimethylpiperidine** is presented for reference.

Property	Value
Molecular Formula	C ₇ H ₁₆ N ₂
Molecular Weight	128.22 g/mol
Appearance	Colorless to light yellow liquid
Boiling Point	146-148 °C
CAS Number	39135-39-2[1]

Spectroscopic Data:

- Mass Spectrometry (Electron Ionization): The NIST Mass Spectrometry Data Center provides reference spectra for **1-Amino-2,6-dimethylpiperidine**, which is crucial for product identification.[1]
- Infrared (IR) Spectroscopy: The FTIR spectrum of **1-Amino-2,6-dimethylpiperidine** has been reported, providing information on its vibrational modes.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: While a specific public spectrum for the final product is not readily available in the initial search, the synthesis of related piperidine structures often employs ¹H and ¹³C NMR for structural elucidation and purity assessment.

Synthetic Strategies: A Comparative Analysis

Two principal synthetic strategies for the preparation of **1-Amino-2,6-dimethylpiperidine** have been identified in the literature:

- Route A: Direct N-Amination of 2,6-Dimethylpiperidine
- Route B: Nitrosation of 2,6-Dimethylpiperidine followed by Reduction

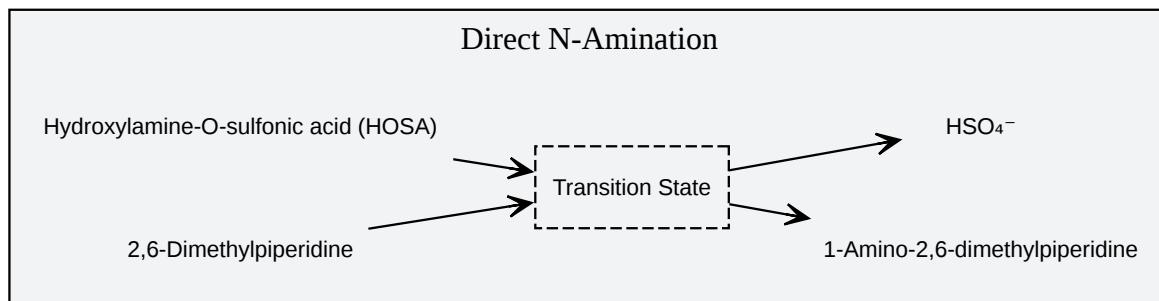
The following sections will provide a detailed examination of each route, including proposed reaction mechanisms, experimental protocols derived from analogous syntheses, and a discussion of their respective advantages and disadvantages.

Route A: Direct N-Amination of 2,6-Dimethylpiperidine

This approach involves the direct introduction of an amino group onto the nitrogen atom of the 2,6-dimethylpiperidine ring. The most promising reagent for this transformation is hydroxylamine-O-sulfonic acid (HOSA).

Reaction Mechanism

The N-amination of secondary amines with hydroxylamine-O-sulfonic acid proceeds via a nucleophilic attack of the amine on the electron-deficient nitrogen atom of HOSA, with the sulfate ion acting as a leaving group.



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References

- 1. 1-Amino-2,6-dimethylpiperidine [webbook.nist.gov]

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